Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b :4,5-b /']dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhe

Catalog No.
S1833107
CAS No.
1266549-31-8
M.F
(C41H53FO4S4)n
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b :4,5-b ...

CAS Number

1266549-31-8

Product Name

Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b :4,5-b /']dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhe

Molecular Formula

(C41H53FO4S4)n

Molecular Weight

0

Description

PTB7 is a semiconducting polymer used in organic photovoltaics with an energy efficiency of 9.15%. It can act as an electron donor with narrow optical band gaps and excellent π-π conjugation while forming a nanocomposite with fullerenes.

Optoelectronic properties

  • Light absorption: PTB7 exhibits strong light absorption in the visible and near-infrared region of the solar spectrum, making it a suitable material for capturing sunlight in solar cells .
  • High charge carrier mobility: PTB7 demonstrates efficient transport of charge carriers (electrons and holes) within the material, crucial for efficient conversion of absorbed light into electricity .

Advantages for OPVs

  • Tunable bandgap: The presence of fluorine atoms in PTB7 allows for fine-tuning of its bandgap, which can be optimized for better solar cell performance .
  • Good film-forming properties: PTB7 readily forms smooth and uniform thin films, essential for efficient light absorption and charge carrier transport in OPVs .

Research focus

Current research on PTB7 primarily focuses on:

  • Improving power conversion efficiency (PCE): Researchers are exploring various strategies such as morphology control, device architecture optimization, and integration with other materials to enhance the PCE of PTB7-based OPVs .
  • Enhancing stability: Strategies to improve the operational stability of PTB7-based OPVs under light and environmental stressors are being actively investigated .

Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophene-4,6-diyl} is a complex conjugated polymer known for its applications in organic electronics, particularly in organic photovoltaics. It features a backbone of benzo[1,2-b:4,5-b']dithiophene units alternated with thieno[3,4-b]thiophene units and is functionalized with 2-ethylhexyl groups to enhance solubility and processability. The molecular formula is (C41H53FO4S4)n, and it has gained significant attention due to its favorable electronic properties and performance in solar cell applications.

The polymerization of Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophene-4,6-diyl} typically involves oxidative polymerization or coupling reactions. These reactions can be facilitated by metal catalysts such as palladium or nickel, which help form the conjugated backbone through cross-coupling mechanisms. The specific reaction conditions can significantly influence the molecular weight and polydispersity of the resulting polymer.

The synthesis of Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophene-4,6-diyl} can be achieved through several methods:

  • Stille Coupling: This method utilizes organotin reagents to couple halogenated monomers.
  • Suzuki Coupling: Involves the reaction between boronic acids and halogenated compounds in the presence of a palladium catalyst.
  • Direct Arylation: A more recent approach that allows for the direct coupling of aryl halides without the need for pre-functionalized intermediates.

Each method has its advantages regarding yield and molecular weight control.

Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophene-4,6-diyl} is primarily used in:

  • Organic Photovoltaics: As an active layer in solar cells due to its excellent charge transport properties.
  • Organic Field Effect Transistors: Utilized as a semiconductor material for electronic devices.
  • Light Emitting Diodes: Its luminescent properties make it suitable for optoelectronic applications.

Interaction studies involving Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophene-4,6-diyl} focus on its interactions with various solvents and other polymers. These studies are crucial for understanding solubility parameters and compatibility with other materials used in device fabrication.

Several compounds share structural similarities with Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']dithiophene}, each exhibiting unique properties:

Compound NameMolecular FormulaNotable Features
Poly{3-heptylthiophene}C18H26SKnown for high mobility in field-effect transistors.
Poly{9-(octyloxy)carbazole}C21H29NExhibits excellent photoluminescence properties.
Poly{(1-(3-(octyloxy)-phenyl)-1H-pyrazol)}C20H30NUsed in light-emitting diodes for its emissive properties.

Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']dithiophene} stands out due to its combination of flexibility and electronic performance which is beneficial for both photovoltaic and electronic applications.

Dates

Modify: 2023-08-15

Explore Compound Types